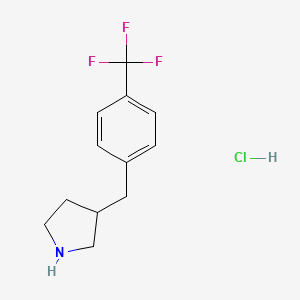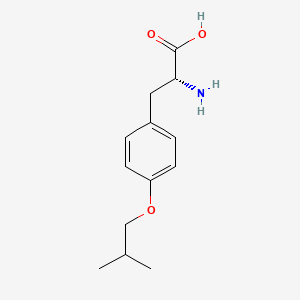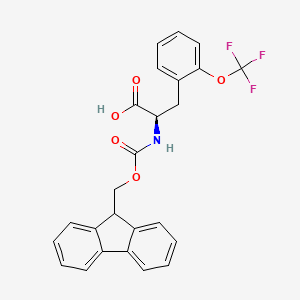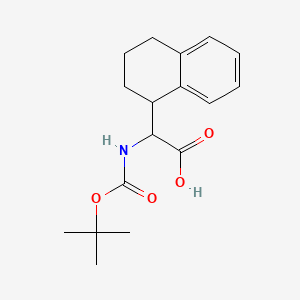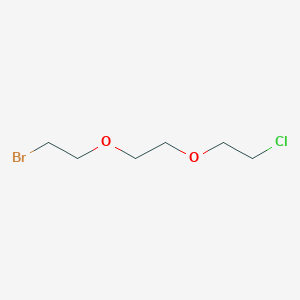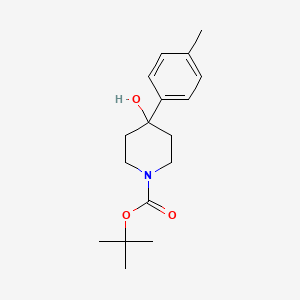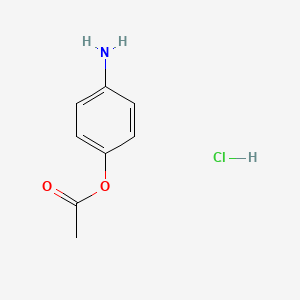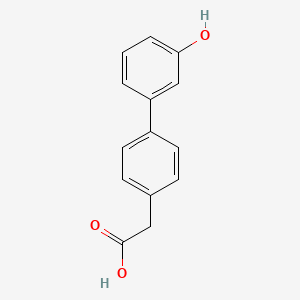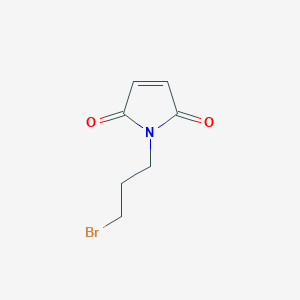
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione
説明
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Derivatives : It is used in the synthesis of 5-iminopyrrol-2-one derivatives from 1,3-oxazines, contributing to ring transformations in chemical reactions (Yogo, Hirota, & Maki, 1984).
Formation of Various Compounds : 1-(Dimethylamino)-1H-pyrrole-2,5-diones are useful for the synthesis of various compounds, highlighting its versatility in chemical synthesis (Bae & Cho, 2014).
Potential Medical Applications : Derivatives of 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione have shown potential anti-inflammatory and antimicrobial activities, suggesting applications in pharmaceutical research (Paprocka et al., 2022).
Inhibitors in Biochemical Research : Some derivatives are potent inhibitors of glycolic acid oxidase (GAO) and can reduce urinary oxalate levels in rats, indicating their potential in biochemical and medical research (Rooney et al., 1983).
Photovoltaic Applications : The pyrrolo[3,2-b]pyrrole-2,5-dione-based conjugated polymer has been used in photovoltaic devices, with a notable power conversion efficiency, highlighting its application in renewable energy technologies (Song et al., 2012).
Organic Photovoltaic Cells : It serves as a new acceptor unit for organic photovoltaic cells (OPVs), with specific band gap and efficiency characteristics, underscoring its relevance in solar energy research (Song et al., 2013).
Tyrosine Kinase Inhibitors : Certain derivatives have potential as tyrosine kinase inhibitors, which could show antitumor activity, making them significant in cancer research (Kuznietsova et al., 2019).
Photocatalysis and Electronic Applications : Its incorporation in α-conjugated polymers has applications in photocatalysis, photovoltaics, and electronic devices (Welterlich, Neudörfl, & Tieke, 2015).
Spectroscopy and Imaging : Deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units are used in spectroscopy and imaging applications (Welterlich, Charov, & Tieke, 2012).
Photoluminescent Materials : Highly luminous polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and are suitable for electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibitors : New 1H-pyrrole-2,5-dione derivatives act as efficient organic inhibitors of carbon steel corrosion, demonstrating their importance in materials science and engineering (Zarrouk et al., 2015).
特性
IUPAC Name |
1-(3-bromopropyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSHPKZMZENSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




